1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide
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Description
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O and its molecular weight is 377.423. The purity is usually 95%.
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Biological Activity
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
The molecular formula of the compound is C22H22FN5O with a molecular weight of 391.4 g/mol. Its structure includes a pyridazine core, which is known for its bioactive properties, especially in drug development.
Property | Value |
---|---|
Molecular Formula | C22H22FN5O |
Molecular Weight | 391.4 g/mol |
CAS Number | 1105213-99-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound has been shown to act as an inhibitor for several targets, including monoamine oxidase (MAO) and α/β-hydrolase domain-containing proteins.
Inhibition of Monoamine Oxidase (MAO)
Recent studies have demonstrated that derivatives of pyridazinones, similar to our compound, exhibit potent inhibitory effects on MAO-A and MAO-B:
- IC50 Values : The compound showed an IC50 value of approximately 0.013 µM for MAO-B, indicating high potency compared to other compounds in the series .
- Selectivity : It displayed a significant selectivity index for MAO-B over MAO-A, making it a promising candidate for treating neurodegenerative diseases like Alzheimer's .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using L929 fibroblast cells. Results indicated:
- IC50 Values : The compound exhibited an IC50 value greater than 120 µM, suggesting low toxicity at therapeutic concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridazine ring significantly influence biological activity:
- Fluorophenyl Substitution : The presence of a fluorine atom enhances lipophilicity and potentially increases binding affinity to target enzymes.
- Piperidine Moiety : Variations in the piperidine substituents can alter the pharmacokinetic properties, affecting absorption and distribution.
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of similar compounds revealed that those with strong MAO-B inhibition correlated with reduced neurodegeneration markers in animal models. The tested compound showed potential for similar protective effects due to its MAO-B inhibitory activity .
Case Study 2: Anticancer Activity
Research has indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features demonstrated significant anticancer activity against breast and colorectal cancer cells .
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-13-1-2-16(14-27)21(28)24-18-9-11-23-12-10-18/h3-12,16H,1-2,13-14H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLAMHDYYABTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.